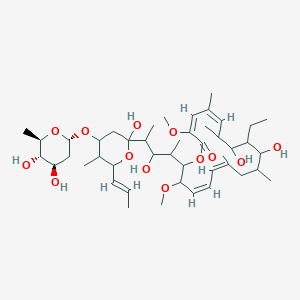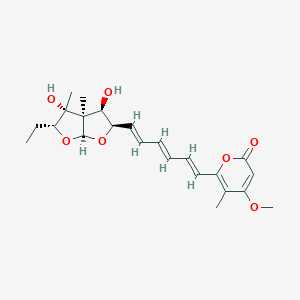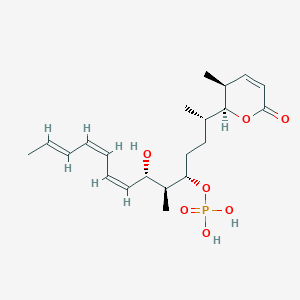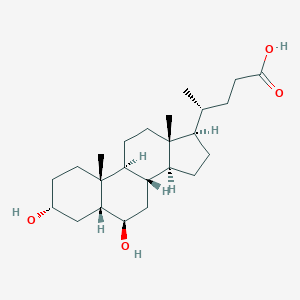
Murideoxycholic acid
Vue d'ensemble
Description
Murideoxycholic acid (MDCA) is a secondary bile acid produced from alpha-muricholic acid and beta-muricholic acid . It is also a metabolite of lithocholic acid in liver S9 fractions from humans and other species . It is a solid compound, colorless to white crystalline or powdery in appearance . Its chemical formula is C24H40O4, with a relative molecular weight of 392.57 g/mol .
Synthesis Analysis
The synthesis of MDCA involves the hydroxylation of lithocholic acid (LCA) at the 6β-position . This process is facilitated by the cytochrome P450 monooxygenase CYP107D1 (OleP) from Streptomyces antibioticus . Amino acid residues F84, S240, and V291 were identified as specificity-determining residues . A nearly perfectly regio- and stereoselective triple mutant (F84Q/S240A/V291G) was identified that produces 10-fold higher levels of UDCA than the S240A variant .Molecular Structure Analysis
MDCA is a 3α-hydroxy steroid that has hydroxyl groups at positions 3α and 6β . The presence of these hydroxyl groups and their positions play a crucial role in the properties and functions of MDCA.Chemical Reactions Analysis
MDCA is a product of the hydroxylation of lithocholic acid (LCA) at the 6β-position . This reaction is facilitated by the cytochrome P450 monooxygenase CYP107D1 (OleP) from Streptomyces antibioticus . The glucuronide, glucoside, and N-acetylglucosaminide conjugates of hyodeoxycholic acid were synthesized, and MDCA 3-glycosides and some of their C-5 epimeric analogs were also prepared .Physical And Chemical Properties Analysis
MDCA is a solid compound, colorless to white crystalline or powdery in appearance . Its chemical formula is C24H40O4, with a relative molecular weight of 392.57 g/mol .Applications De Recherche Scientifique
Research Grade Lipids
Murideoxycholic Acid is used in the production of Research Grade Lipids . It’s a product in the category of Cholesterols and is used in various research applications due to its high purity .
Bile Acid Production
Murideoxycholic acid is a secondary bile acid produced from α-muricholic acid and β-muricholic acid . It’s also a metabolite of lithocholic acid in liver S9 fractions from humans and other species .
Gallstone Prevention
Murideoxycholic acid has been found to prevent gallstone formation in hamsters fed a lithogenic diet . This makes it a potential therapeutic agent for the prevention of gallstones.
Metabolism Studies
Murideoxycholic acid is used in metabolism studies . It’s rapidly absorbed and metabolized as an endogenous bile acid with a half-life of approximately 3.5 days .
Endocrinology & Metabolism Research
Murideoxycholic acid is used in the field of Endocrinology & Metabolism research . It’s used in various biochemical studies related to these fields .
Sterol Lipids Research
Murideoxycholic acid is used in Sterol Lipids research . It’s a part of sterol lipids which are a major class of lipids that play fundamental roles in the structure and function of cell membranes .
Mécanisme D'action
Target of Action
Murideoxycholic acid (MDCA), also known as Murocholic acid, is a secondary bile acid . It is produced from α-muricholic acid and β-muricholic acid . It is also a metabolite of lithocholic acid in liver S9 fractions from humans and other species . The primary targets of MDCA are the bile acids and the microbiota in the intestine .
Mode of Action
MDCA interacts with its targets, the bile acids and the microbiota, in the intestine . It is rapidly absorbed and metabolized as an endogenous bile acid . The interaction of MDCA with its targets leads to changes in the metabolism of bile acids and the microbiota .
Biochemical Pathways
The biochemical pathways affected by MDCA involve the metabolism of bile acids and the microbiota in the intestine . MDCA is a product of the metabolism of α-muricholic acid and β-muricholic acid . It is also a metabolite of lithocholic acid in liver S9 fractions from humans and other species . The downstream effects of these pathways include the prevention of gallstone formation .
Pharmacokinetics
In terms of ADME properties, MDCA is rapidly absorbed and metabolized as an endogenous bile acid . It has a half-life of approximately 3.5 days .
Result of Action
The molecular and cellular effects of MDCA’s action include the prevention of gallstone formation . Gallstones formed during MDCA administration after a high cholesterol diet are comprised of an insoluble calcium salt of murideoxycholyl taurine .
Propriétés
IUPAC Name |
(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGABKXLVXPYZII-PLYQRAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861652 | |
| Record name | Murideoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Murocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Murideoxycholic acid | |
CAS RN |
668-49-5 | |
| Record name | Murideoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Murideoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Murideoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MURIDEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB87E8LOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Murocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



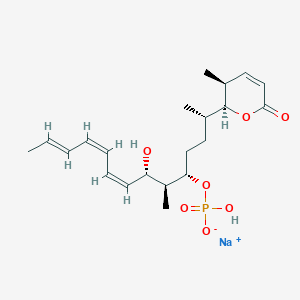
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)

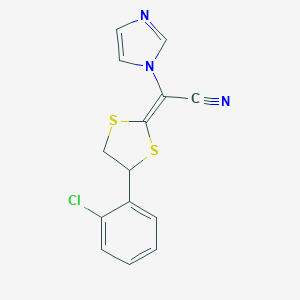


![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
